2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine
Description
2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The presence of multiple functional groups and heteroatoms makes it a versatile molecule for various chemical reactions and biological interactions.
Properties
Molecular Formula |
C19H22N6O |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-cyclopropyl-6-[(1-pyrimidin-2-ylpiperidin-4-yl)methoxy]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C19H22N6O/c1-8-20-19(21-9-1)24-10-6-14(7-11-24)13-26-18-5-4-17-22-16(15-2-3-15)12-25(17)23-18/h1,4-5,8-9,12,14-15H,2-3,6-7,10-11,13H2 |
InChI Key |
XTOBBQZHMRWETL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)OCC4CCN(CC4)C5=NC=CC=N5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[1,2-b]pyridazine core, which can be achieved through condensation reactions, intramolecular cyclizations, or tandem reactions . The subsequent steps involve the functionalization of the core structure with the piperidine and pyrimidine moieties through nucleophilic substitution and coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperidine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar core structure but differs in functional groups and substituents.
Imidazo[1,2-b]pyridazine: Another related compound with a different arrangement of nitrogen atoms in the ring.
Uniqueness
2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
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